molecular formula C22H26N4O3 B11129536 N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

Cat. No.: B11129536
M. Wt: 394.5 g/mol
InChI Key: IFNUAMXGAQQZTG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and a quinazolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinyl Moiety: The quinazolinyl ring can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Acetylamino Group: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • **N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group and quinazolinyl moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H26N4O3/c1-14(2)21-25-19-7-5-4-6-18(19)22(29)26(21)13-12-20(28)24-17-10-8-16(9-11-17)23-15(3)27/h4-11,14,21,25H,12-13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

IFNUAMXGAQQZTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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